Holothurin
Description
Taxonomic Origins in Holothuroidea (Sea Cucumbers)
This compound compounds originate exclusively from members of the class Holothuroidea, commonly known as sea cucumbers, which represent ancient marine echinoderms with a fossil record extending approximately 460 million years. These slow-moving benthic invertebrates belong to the phylum Echinodermata, sharing evolutionary relationships with sea stars, sea urchins, and brittle stars. The taxonomic classification of this compound-producing species reflects the complex evolutionary history of holothurians, with modern systematic frameworks recognizing multiple orders including Dendrochirotida, Apodida, Molpadida, Elasipodida, Synallactida, Persiculida, and Holothuriida.
The distribution of this compound production among holothurian taxa demonstrates significant phylogenetic patterns, with certain families and genera exhibiting pronounced capabilities for saponin biosynthesis. Species within the families Holothuriidae, Stichopodidae, and Synaptidae have been identified as primary producers of this compound compounds, with varying concentrations and structural variants observed across different taxonomic groups. The genus Holothuria represents a particularly important source of this compound variants, including species such as Holothuria forskali, Holothuria leucospilota, and Holothuria arenicola. Additional this compound-producing taxa include members of the genera Actinopyga, Bohadschia, and Stichopus, each contributing distinct chemical profiles to the this compound compound family.
The following table summarizes key taxonomic information for major this compound-producing species:
| Taxonomic Classification | Species | Geographic Distribution | This compound Variant |
|---|---|---|---|
| Family Holothuriidae | Actinopyga agassizii | Indo-Pacific | This compound A, B |
| Family Holothuriidae | Holothuria forskali | Mediterranean, Atlantic | Multiple variants |
| Family Holothuriidae | Holothuria leucospilota | Indo-Pacific | This compound variants |
| Family Holothuriidae | Bohadschia argus | Indo-Pacific | Saponin compounds |
| Family Stichopodidae | Stichopus chloronotus | Indo-Pacific | Defensive saponins |
Current molecular phylogenetic analyses have fundamentally altered traditional holothurian classification systems, revealing polyphyletic relationships within previously established taxonomic groups. These evolutionary insights provide important context for understanding the distribution and diversification of this compound biosynthetic capabilities across holothurian lineages. The widespread occurrence of saponin production among holothurians suggests that chemical defense mechanisms represent ancient evolutionary adaptations that have been maintained and refined throughout the group's evolutionary history.
Historical Discovery and Nomenclature Evolution
The scientific investigation of holothurian chemical compounds began with early observations of sea cucumber toxicity, predating the formal characterization of this compound by several decades. Historical records indicate that Pacific Islander communities had long recognized the toxic properties of certain sea cucumber species, utilizing macerated specimens to paralyze fish in tidal pools for easier capture. This traditional ecological knowledge provided important foundational insights that would later guide scientific investigations into holothurian chemical defense mechanisms.
The formal scientific nomenclature for sea cucumbers traces its origins to ancient Greek terminology, with the word "holothurion" first appearing in the writings of the philosopher Aristotle in his Historia Animalium. However, the specific chemical compound this compound was not isolated and characterized until the mid-twentieth century, when systematic investigations of marine natural products began to reveal the sophisticated chemical arsenal employed by these organisms. The pioneering work on this compound isolation was conducted using specimens of Actinopyga agassizii, establishing this species as the type source for this compound characterization.
Early chemical investigations focused on the isolation and purification of this compound compounds from sea cucumber tissue extracts, particularly from specialized defensive structures known as Cuvierian tubules. These initial studies revealed this compound to be the first saponin compound discovered in animal tissues, representing a significant departure from the plant-based saponins that had previously dominated natural product research. The recognition of this compound as an animal-derived saponin expanded scientific understanding of secondary metabolite distribution across biological kingdoms and highlighted the chemical sophistication of marine invertebrate defense systems.
Subsequent research efforts led to the identification of multiple this compound variants, necessitating the development of systematic nomenclature to distinguish between structurally related compounds. The designation of this compound A and this compound B reflected differences in molecular composition and biological activity, with additional variants such as this compound B1, B2, B3, and B4 identified through advanced analytical techniques. The evolution of this compound nomenclature parallels broader developments in natural product chemistry and reflects increasing sophistication in compound isolation and structural characterization methodologies.
Modern analytical approaches have revealed the true complexity of this compound chemical diversity, with mass spectrometry and nuclear magnetic resonance spectroscopy enabling detailed structural elucidation of previously unknown variants. These technical advances have facilitated the recognition of species-specific this compound profiles and have contributed to understanding the evolutionary relationships between this compound structure and biological function. The continuing discovery of new this compound variants underscores the ongoing importance of systematic chemical investigations in marine natural product research.
Ecological Role as a Chemical Defense Metabolite
This compound compounds serve as primary chemical defense metabolites within holothurian ecosystems, representing sophisticated adaptations to predation pressure and environmental challenges. The ecological effectiveness of this compound stems from its multi-target biological activity, which enables protection against diverse threats including predatory fish, invertebrates, and pathogenic microorganisms. Research investigations have documented this compound's capacity to deter predation through palatability reduction, with experimental feeding assays demonstrating significant rejection rates among potential predators exposed to this compound-containing extracts.
The deployment of this compound as a chemical defense involves specialized anatomical structures and behavioral responses that maximize defensive effectiveness while minimizing metabolic costs. Cuvierian tubules represent the primary delivery mechanism for this compound compounds, consisting of elongated, sticky threads that can be rapidly expelled through the anal opening when sea cucumbers encounter threats. These tubules contain concentrated this compound granules that are released upon expulsion, creating a toxic cloud around the defending organism while simultaneously entangling potential predators. The regenerative capacity of Cuvierian tubules ensures that sea cucumbers can repeatedly employ this defense mechanism throughout their lifetime.
The antimicrobial properties of this compound provide additional ecological benefits beyond predator deterrence, protecting sea cucumbers from bacterial and fungal infections that could compromise their survival. Laboratory investigations have demonstrated this compound's effectiveness against pathogenic bacteria and fungi, with minimum inhibitory concentrations indicating potent antimicrobial activity. This dual function as both predator deterrent and antimicrobial agent illustrates the evolutionary optimization of this compound as a comprehensive chemical defense system.
Comparative studies across holothurian species reveal significant variation in this compound concentration and deployment strategies, reflecting adaptive responses to specific ecological contexts and predation regimes. Species inhabiting high-predation environments typically exhibit elevated this compound concentrations and more pronounced defensive behaviors, while those in relatively protected habitats may invest less heavily in chemical defense production. The following table summarizes defensive characteristics across selected holothurian species:
| Species | Defense Mechanism | This compound Concentration | Ecological Context |
|---|---|---|---|
| Bohadschia argus | Cuvierian tubules, saponins | High | Coral reef environments |
| Stichopus chloronotus | Chemical secretions | Moderate | Sandy substrates |
| Holothuria fuscopunctata | Multiple defense systems | High | High-predation zones |
| Holothuria leucospilota | Cuvierian tubules, red secretion | Variable | Diverse habitats |
The triterpene glycoside structure of this compound enables its effectiveness as a chemical defense through several complementary mechanisms that target different aspects of predator physiology. The membranolytic activity disrupts cellular integrity in predator tissues, while the bitter taste compounds deter initial consumption attempts. Additionally, this compound's interaction with neural ion channels can induce temporary paralysis in small predators, providing additional time for escape responses. This multi-modal defensive strategy exemplifies the evolutionary refinement of chemical defense systems in marine environments.
Environmental factors significantly influence this compound production and effectiveness, with temperature, salinity, and seasonal variations affecting both compound concentration and biological activity. Research has documented increased this compound production during reproductive periods and stress conditions, suggesting hormonal regulation of defensive compound biosynthesis. Understanding these ecological patterns provides important insights into the adaptive significance of chemical defense strategies and their integration with broader life history patterns in marine ecosystems.
Properties
CAS No. |
11029-72-4 |
|---|---|
Molecular Formula |
C54H85NaO25S |
Molecular Weight |
1189.299 |
InChI |
InChI=1S/C54H86O25S.Na/c1-22-32(56)40(68-11)37(61)44(70-22)75-41-33(57)23(2)71-45(38(41)62)74-39-24(3)72-43(36(60)35(39)59)76-42-34(58)27(79-80(65,66)67)21-69-46(42)73-30-15-17-50(8)26-20-29(55)54-47(63)78-52(10,31-14-16-48(4,5)77-31)53(54,64)19-18-51(54,9)25(26)12-13-28(50)49(30,6)7;/h20,22-25,27-46,55-62,64H,12-19,21H2,1-11H3,(H,65,66,67);/q;+1/p-1/t22-,23-,24-,25-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,50-,51+,52+,53+,54-;/m1./s1 |
InChI Key |
MAWWITJOQDJRJF-ADBICINLSA-M |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC5CCC6(C(C5(C)C)CCC7C6=CC(C89C7(CCC8(C(OC9=O)(C)C1CCC(O1)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)C)C)O)O)OC)O.[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Holothurin
This compound is a triterpene glycoside derived from sea cucumbers, particularly from species like Holothuria atra and Holothuria scabra. Its bioactive properties have garnered attention in various fields of biomedical research, especially in cancer therapy, anti-inflammatory treatments, and as antimicrobial agents. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Anticancer Properties
This compound has shown significant promise in cancer treatment due to its ability to inhibit cancer cell proliferation and metastasis.
- This compound B : A study demonstrated that this compound B significantly reduced the viability of human umbilical vein endothelial cells (HUVECs) with an IC50 value of 8.16 µg/mL. It was found to be more potent than curcumin in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. It reduced cell migration and tube formation significantly at concentrations of 5 and 7.5 µg/mL .
- This compound A : Another variant, this compound A, exhibited anti-metastatic activities by reducing cell adhesion in HepG-2 liver cancer cells and inhibiting angiogenesis through disruption of tube structures in vitro .
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses, making it a candidate for treating conditions associated with excessive inflammation.
- A study reported that this compound administration led to a reduction in inflammatory cells in the context of fungal infections, suggesting its potential use in managing inflammatory diseases .
Antimicrobial Activity
This compound has demonstrated effectiveness against various pathogens.
- The minimum inhibitory concentration (MIC) of this compound was found to be 1.5 mg/mL against certain microbial strains, indicating its potential as an antimicrobial agent .
Table 1: Summary of this compound's Biological Activities
Case Study 1: Angiogenesis Inhibition by this compound B
Objective : To evaluate the antiangiogenic effects of this compound B compared to curcumin.
Methods : HUVECs were treated with varying concentrations of this compound B and curcumin. Cell viability was assessed using the MTT assay, while angiogenesis was evaluated through tube formation assays.
Results : this compound B significantly inhibited cell migration and reduced the formation of capillary-like structures more effectively than curcumin at equivalent concentrations, indicating its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Objective : To assess the antimicrobial properties of this compound against fungal infections.
Methods : The study measured the MIC against Candida albicans and evaluated the inflammatory response in treated groups.
Results : this compound significantly reduced fungal colonies and inflammatory cell counts, supporting its use as an adjunct therapy in fungal infections .
Comparison with Similar Compounds
Desholothurin B
- Structural Features : Desthis compound B is a desulfated derivative of this compound B. It lacks the sulfate group present in this compound B, altering its solubility and bioactivity .
- Natural Occurrence: Initially synthesized via chemical desulfation, it was later identified as a minor natural product in Holothuria atra (2.15% of glycosidic fraction) .
- Bioactivity : Reduced hemolytic activity compared to sulfated holothurins due to the absence of sulfate groups, which are critical for membrane interactions .
This compound A Variants (A1, A3, A5)
- This compound A1: Features a tetrasaccharide chain with a 4-O-sulfated xylose residue. Exhibits moderate binding affinity to Plasmodium falciparum orotidine 5'-monophosphate decarboxylase (PfOMPDC), forming 8 hydrogen bonds and 3 hydrophobic interactions .
- This compound A3 : Contains additional hydrogen-bonding residues (e.g., ARG150, ASP179) and forms 11 hydrogen bonds with PfOMPDC, resulting in stronger binding (-12.1 kcal/mol) compared to A1 (-9.8 kcal/mol) .
- This compound A5 : A newly identified variant with a hydroperoxy group at C-25, isolated from Holothuria edulis. Demonstrates cytotoxicity against cancer cell lines (HepG2, MCF7) at IC50 values of 1.5–3.0 µM .
Echinosides (A and B)
- Echinoside A: Shares a lanostane aglycone with this compound but differs in sugar composition (e.g., quinovose instead of glucose). Exhibits lower binding energy (-10.2 kcal/mol) to PfOMPDC compared to this compound A3 .
- Echinoside B: Structural isomer of echinoside A with a double bond at C-24. Shows doubled binding affinity to PfOMPDC compared to echinoside A, attributed to enhanced hydrophobic interactions .
Table 1: Key Bioactivity Metrics
*EC50: Concentration causing 50% hemolysis in human erythrocytes .
Table 2: Toxicity Profiles
| Compound | Acute Toxicity (LD50, mg/kg) | Mutagenicity | Hepatic Toxicity |
|---|---|---|---|
| This compound A | 2,501 (Class 5) | None | None |
| Penicillin | >5,000 (Class 5) | None | None |
| Digitoxin | 0.12 (Class 1) | High | High |
Structural and Functional Insights
- Sulfation Impact : Sulfated holothurins (e.g., this compound B) exhibit stronger hemolytic and antifungal activities than desulfated analogs (e.g., desthis compound B) due to enhanced membrane disruption .
- Sugar Moieties: this compound A3’s higher bioactivity correlates with its unique tetrasaccharide chain (4-O-sulfated xylose, quinovose, glucose, methylglucose), enabling stronger protein interactions .
- Aglycone Modifications : Hydroperoxy groups (e.g., in this compound A5) enhance cytotoxicity by promoting oxidative stress in cancer cells .
Preparation Methods
Ethanol-Based Extraction Methods
Ethanol extraction is the cornerstone of holothurin isolation due to its efficiency in solubilizing polar saponins. The process typically involves macerating sea cucumber tissues in 70–95% ethanol, followed by filtration and solvent evaporation. For instance, Holothuria polii tegument processed with 95% ethanol at a 4:1 solvent-to-tissue ratio yielded a crude extract containing 12–15% this compound by mass . Similarly, Actinopyga echinites Cuvierian tubules treated with 80% ethanol demonstrated a hemolytic activity equivalent to 11.36 mg plant saponins per gram of tissue, indicating high saponin potency .
A critical advancement involves utilizing waste fluids from commercial sea cucumber processing. Chinese patents (CN1313479C, CN104262451A) detail methods where blanching wastewater is concentrated under reduced pressure (50–60°C, −0.09 MPa), followed by ethanol precipitation. This approach recovers 0.15–0.2 g this compound per liter of waste fluid, with scalability validated at industrial levels .
Silica Gel Chromatography Purification
Post-extraction purification employs silica gel chromatography to separate this compound from co-extracted lipids and pigments. The CN1313479C protocol uses a silica gel column (200–300 mesh) eluted with a chloroform-methanol-water gradient (10:1:0.1 to 5:1:0.1). Fractions collected at 5:1:0.1 exhibit 85–90% this compound purity, as confirmed by thin-layer chromatography (TLC) . For Holothuria atra , medium-pressure liquid chromatography (MPLC) on reversed-phase silica gel (C18) with methanol-water (7:3) isolates this compound B at >95% purity, validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Molecularly Imprinted Polymer (MIP) Techniques
Molecularly imprinted polymers enhance selectivity by mimicking this compound’s molecular structure. The CN104262451A patent describes synthesizing MIPs using this compound as a template, methacrylic acid as a monomer, and ethylene glycol dimethacrylate as a cross-linker. After washing with toluene-acetic acid (9:1), the MIPs achieve 92–95% adsorption efficiency for this compound in wastewater, outperforming conventional activated carbon by 30–40% .
Biosynthetic Pathways and Enzymatic Production
This compound biosynthesis in sea cucumbers involves the mevalonate pathway, where oxidosqualene cyclase (OSC) catalyzes the conversion of 2,3-oxidosqualene to parkeol, a triterpene precursor . Subsequent modifications include:
-
Side-chain reduction : Sterol C24 reductase (DHCR24) reduces parkeol to dihydroparkeol.
-
C4 demethylation : The SC4MOL-NSDHL-HSD17B7 enzyme complex removes methyl groups, forming 4α,14α-dimethylcholest-9(11)-en-3β-ol, a direct precursor to this compound .
Enzymatic studies reveal that Holothuria leucospilota expresses OSC isoforms with 15–20% higher activity than those in Bohadschia subrubra , correlating with its higher saponin content (4.72 mg/g in Cuvierian tubules vs. 1.79 mg/g) .
Comparative Analysis of Yield Across Methods
Q & A
Q. What is the molecular mechanism underlying holothurin’s antifungal activity against Candida albicans?
this compound, a triterpenoid glycoside, disrupts fungal cell membranes by binding to ergosterol and chitin (CHS3), leading to membrane lysis and cell death . In vitro studies demonstrate a minimum inhibitory concentration (MIC) of 1.5 mg/ml against C. albicans . Methodologically, researchers should validate these interactions using techniques like membrane permeability assays (e.g., propidium iodide uptake) and ergosterol quantification via HPLC .
Q. How do researchers standardize this compound extraction and purity assessment for reproducibility?
this compound is purified from marine holothurians using solvent extraction (e.g., methanol/water) followed by chromatography (e.g., silica gel or HPLC). Purity is confirmed via NMR spectroscopy and mass spectrometry . Researchers must report extraction yields, solvent ratios, and chromatographic conditions to ensure reproducibility, as outlined in guidelines for natural product characterization .
Q. What in vivo models are suitable for studying this compound’s antifungal efficacy?
The Wistar rat (Rattus norvegicus) vaginal epithelium model is widely used to evaluate this compound’s inhibition of C. albicans colonization. Key metrics include colony counts, lactate dehydrogenase (LDH) levels (indicating cell damage), and histopathological analysis of inflammatory cells . Researchers should adhere to ethical protocols for animal studies, including control groups and post-test-only designs to minimize bias .
Advanced Research Questions
Q. How can conflicting data between in vitro MIC values and in vivo efficacy be resolved?
Discrepancies often arise due to differences in bioavailability or host-pathogen interactions. For example, this compound’s MIC of 1.5 mg/ml in vitro may not directly translate to in vivo efficacy due to metabolic clearance. Researchers should perform pharmacokinetic studies (e.g., plasma concentration-time profiles) and correlate these with dynamic models of infection progression . Additionally, combinatorial studies with synergists like caspofungin can address resistance mechanisms .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Non-linear regression models (e.g., log-dose vs. response) are recommended for dose-response curves. For time-dependent effects (e.g., colony reduction at 12, 24, and 48 hours post-treatment), repeated-measures ANOVA with post-hoc Tukey tests can identify significant trends . Researchers must report effect sizes, confidence intervals, and p-values to avoid overinterpretation of marginal results .
Q. How should researchers design experiments to distinguish this compound’s antifungal activity from its anti-inflammatory effects?
Dual-pathway studies are critical. For example, separate cohorts can assess (1) fungal load reduction (via colony-forming unit counts) and (2) inflammatory markers (e.g., IL-6, TNF-α) using ELISA. Control groups receiving anti-inflammatory agents (e.g., dexamethasone) alongside this compound can isolate its specific antifungal contributions . Experimental designs should follow factorial or crossover protocols to account for interaction effects .
Q. What methodologies address this compound’s potential cytotoxicity in mammalian cells?
Cytotoxicity is assessed via MTT assays or lactate dehydrogenase (LDH) release in human cell lines (e.g., HEK-293). Researchers should compare this compound’s therapeutic index (ratio of IC50 for mammalian cells to MIC for C. albicans) to established antifungals like fluconazole. Dose-escalation studies in animal models further validate safety thresholds .
Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound studies?
- Documentation : Detailed protocols for extraction, characterization, and bioassays must be included in supplementary materials, per journal guidelines .
- Data Transparency : Raw datasets (e.g., colony counts, spectral data) should be archived in repositories like Figshare or Zenodo .
- Reagent Validation : Source organisms (e.g., holothurian species) and CAS numbers for chemicals must be explicitly stated to avoid batch variability .
Q. What are the pitfalls in interpreting this compound’s dual antimicrobial and anti-inflammatory effects?
Overlapping mechanisms (e.g., membrane disruption vs. cytokine modulation) can confound results. Researchers should use pathway-specific inhibitors (e.g., ergosterol biosynthesis inhibitors) or knockout models to disentangle these effects . Multivariate analysis (e.g., PCA) can also identify dominant biological pathways in omics datasets .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in this compound’s efficacy across fungal strains?
Strain-specific differences in ergosterol content or efflux pump expression may explain variability. Comparative genomics (e.g., sequencing C. albicans strains) and transcriptomic profiling under this compound exposure can pinpoint resistance genes. Researchers should report strain origins (e.g., ATCC numbers) and include reference strains in experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
